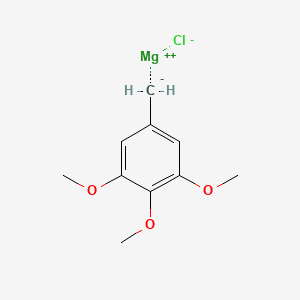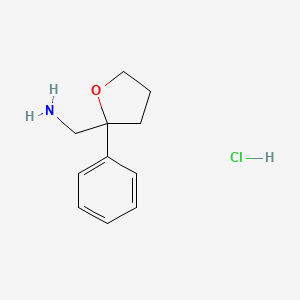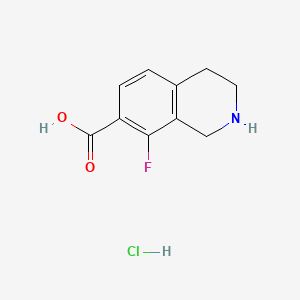
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps :
Formation of the Isoquinoline Core: The initial step involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions include various fluorinated isoquinoline derivatives, alcohols, amines, and substituted isoquinolines .
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of fluorinated isoquinolines.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
- 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride is unique due to the specific position of the fluorine and carboxyl groups, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to different pharmacological profiles and synthetic utility compared to other similar compounds .
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-9-7(10(13)14)2-1-6-3-4-12-5-8(6)9;/h1-2,12H,3-5H2,(H,13,14);1H |
InChI Key |
DXPHCFOFUIRMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
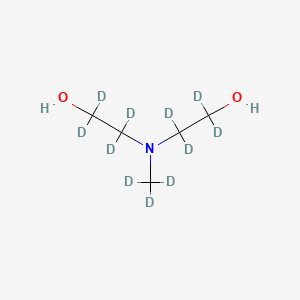
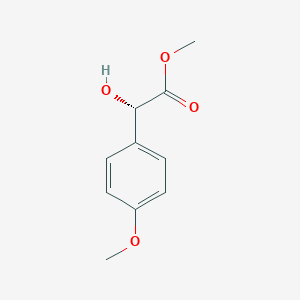
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)

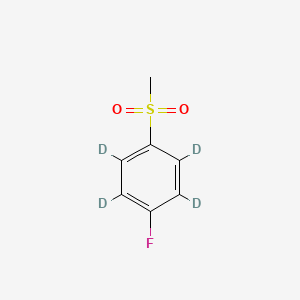
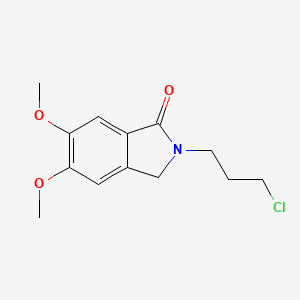
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
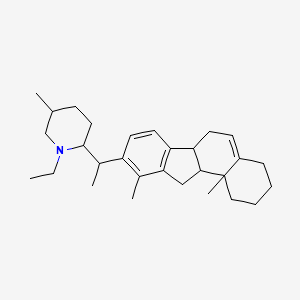
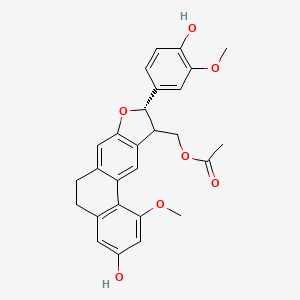
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
